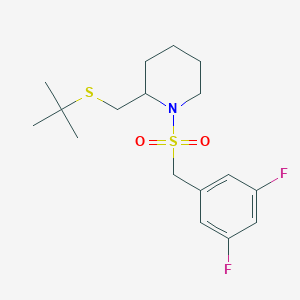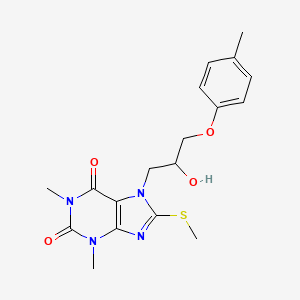
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N4O4S and its molecular weight is 390.46. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
The research on compounds structurally related to 7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione mainly focuses on their synthesis, structural analysis, and potential applications in pharmaceuticals. For instance, Kremzer et al. (1981) explored the reaction of 8-aminothiophyl-lines with glycerol epichlorohydrin in anhydrous propanol, leading to the formation of several compounds, including those with structures similar to the target compound. This work sheds light on the chemical reactivity and potential pathways for synthesizing related purine derivatives under varying conditions (Kremzer, Strokin, Klyuev, & Buryak, 1981).
Structural Analysis
Structural analysis of closely related compounds, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, reveals the planarity of the purine fused-ring skeleton and the conformation of substituents, which is crucial for understanding the interaction potential of such molecules in biological systems. The detailed analysis of the molecular structure can guide the design of derivatives with specific biological activities (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Pharmacological Potential
Research on derivatives of methylxanthines, including theophylline, provides insights into their therapeutic potential. A study by Latosinska et al. (2014) on the topology of interaction patterns in pharmaceutically relevant polymorphs of methylxanthines highlights the importance of understanding the molecular interactions and structure-activity relationships. These findings are relevant for designing new compounds with desired pharmacological effects, suggesting that derivatives of the target compound could possess unique biological activities (Latosinska, Latosinska, Olejniczak, Seliger, & Zagar, 2014).
Potential Applications in Drug Development
The synthesis and study of mixed ligand-metal complexes of related purine derivatives, as explored by Shaker (2011), indicate the versatility of purine structures in forming complexes with various metals. These complexes may have applications in medicinal chemistry, particularly in the development of metal-based drugs or as probes for studying biological systems (Shaker, 2011).
Propriétés
IUPAC Name |
7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-5-7-13(8-6-11)26-10-12(23)9-22-14-15(19-17(22)27-4)20(2)18(25)21(3)16(14)24/h5-8,12,23H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASDCIHOVKQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(p-tolyloxy)propyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)
![3-Oxa-7,10-diazatricyclo[3.3.3.01,5]undecane;dihydrochloride](/img/structure/B2517458.png)
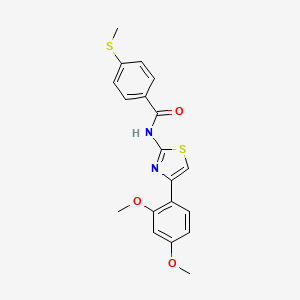
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)
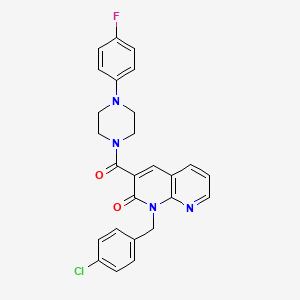
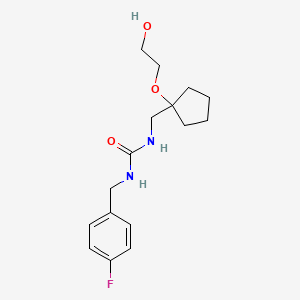
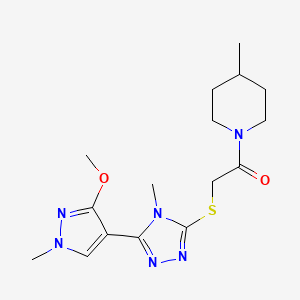
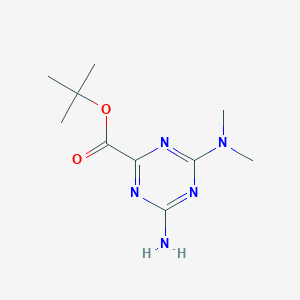
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)


![1-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2517472.png)

